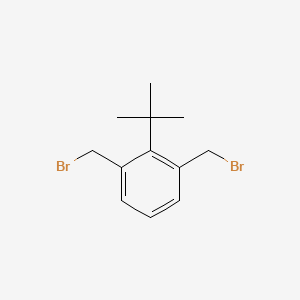

1,3-Bis(bromomethyl)-2-tert-butylbenzene

Description

Properties

CAS No. |

90625-77-7 |

|---|---|

Molecular Formula |

C12H16Br2 |

Molecular Weight |

320.06 g/mol |

IUPAC Name |

1,3-bis(bromomethyl)-2-tert-butylbenzene |

InChI |

InChI=1S/C12H16Br2/c1-12(2,3)11-9(7-13)5-4-6-10(11)8-14/h4-6H,7-8H2,1-3H3 |

InChI Key |

SXMLFURKDWHZFA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC=C1CBr)CBr |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Synthesis of 1,3-Bis(bromomethyl)-5-tert-butylbenzene

[1]

Executive Summary

Target Molecule: 1,3-Bis(bromomethyl)-5-tert-butylbenzene CAS Registry: 37055-53-1 Core Application: Key intermediate for the synthesis of calixarenes, macrocyclic hosts, and sterically hindered ligands (e.g., PCP pincer ligands).[1] Synthesis Strategy: A two-stage convergent pathway involving the Friedel-Crafts alkylation of m-xylene followed by a Wohl-Ziegler radical bromination.[1] Key Challenge: Controlling regioselectivity during alkylation and preventing polybromination during the functionalization phase.

Retrosynthetic Analysis

The synthesis is disconnected into two primary phases:

-

Scaffold Construction: Installation of the tert-butyl group onto the m-xylene ring.[1][2][3] The bulky tert-butyl group directs to the 5-position (meta to both methyls) due to steric thermodynamics, avoiding the crowded 2-position.

-

Functionalization: Radical bromination of the benzylic methyl groups using N-Bromosuccinimide (NBS).[3]

Figure 1: Retrosynthetic logic flow.

Phase I: Scaffold Synthesis (Friedel-Crafts Alkylation)

Objective: Synthesize 5-tert-butyl-m-xylene (1-tert-butyl-3,5-dimethylbenzene). Mechanism: Electrophilic Aromatic Substitution (EAS).[3]

Reaction Scheme

13Experimental Protocol

Reagents:

-

m-Xylene (1.0 eq, excess as solvent)

-

tert-Butyl Chloride (1.0 eq)[3]

-

Anhydrous Aluminum Chloride (

, 0.05 eq, Catalyst)[1]

Step-by-Step Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel. Connect the condenser outlet to a gas trap (NaOH solution) to neutralize evolved HCl.

-

Activation: Charge the flask with m-xylene and cool to 0–5°C in an ice bath. Add anhydrous

rapidly to minimize moisture exposure. -

Addition: Add tert-butyl chloride dropwise over 60 minutes. Maintain internal temperature below 10°C to favor the thermodynamic 5-isomer over the kinetic 4-isomer.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Evolution of HCl gas indicates reaction progress.

-

Quench: Pour the reaction mixture carefully onto crushed ice/water to hydrolyze the catalyst.

-

Workup: Separate the organic layer.[3][4] Wash with water (

), saturated -

Purification: Fractional distillation.

Critical Control Point: Low temperature and thermodynamic equilibration time are crucial to maximize the yield of the symmetric 5-isomer and minimize the 4-isomer.

Phase II: Functionalization (Wohl-Ziegler Bromination)

Objective: Convert 5-tert-butyl-m-xylene to 1,3-bis(bromomethyl)-5-tert-butylbenzene.[1] Mechanism: Free-Radical Substitution.[3]

Reaction Scheme

13Experimental Protocol

Reagents:

-

5-tert-Butyl-m-xylene (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.1 eq)[3]

-

AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide[1][3]

-

Solvent:

(classic) or Benzotrifluoride (

Step-by-Step Workflow:

-

Setup: Use a round-bottom flask with a reflux condenser and a drying tube (CaCl2).

-

Dissolution: Dissolve the 5-tert-butyl-m-xylene in the chosen solvent (

is recommended for higher boiling point and safety). -

Reagent Addition: Add NBS and the radical initiator (AIBN).

-

Initiation: Heat the mixture to reflux (approx. 80–100°C depending on solvent). The reaction is initiated when the heavy NBS solid floats to the surface and converts to lighter succinimide.

-

Monitoring: Monitor by TLC (Hexane/EtOAc) or GC-MS. The reaction typically requires 4–12 hours. Look for the disappearance of the starting material and the mono-brominated intermediate.

-

Workup: Cool the mixture to 0°C to precipitate succinimide completely. Filter off the solid succinimide.

-

Concentration: Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the crude solid from Hexane or Methanol.

Data Summary Table:

| Parameter | Specification | Notes |

| Stoichiometry | NBS (2.1 eq) | Slight excess ensures dibromination.[1][3] |

| Solvent | Non-polar, radical-inert solvents required.[1][3] | |

| Temperature | Reflux | Essential for radical initiation.[1][3] |

| Yield | 60–75% | Losses due to mono-bromo or tri-bromo byproducts.[1][3] |

Characterization & Validation

Self-Validating System: The success of the synthesis is confirmed by the symmetry of the NMR signals.[1][3]

-

1H NMR (CDCl3, 400 MHz):

- 1.35 (s, 9H, t-Bu): Strong singlet indicating the intact tert-butyl group.

-

4.48 (s, 4H,

- 7.30–7.45 (m, 3H, Ar-H): Aromatic protons.

-

13C NMR:

-

Distinct signals for the tert-butyl methyls (~31 ppm), quaternary C (~34 ppm), and benzylic carbons (~33 ppm).

-

Theoretical Addendum: The 2-tert-Butyl Isomer

If your strict requirement is 1,3-bis(bromomethyl)-2-tert-butylbenzene (the "pincer" isomer), be aware of the Steric Buttressing Effect .[1]

-

Challenge: Placing a bulky tert-butyl group at position 2 (between two methyl/bromomethyl groups) creates immense strain.[1][3] The tert-butyl group forces the adjacent substituents out of planarity.[1]

-

Synthesis Route (Hypothetical): Direct alkylation will never yield this isomer.[1][3] You would likely need to start from 2-tert-butyl-1,3-bis(hydroxymethyl)benzene , synthesized via a directed lithiation of a protected precursor, followed by conversion to the bromide using

.[1] This is a multi-step, low-yield advanced synthesis not covered by standard protocols.

References

-

Preparation of 5-tert-butyl-m-xylene: J. Am. Chem. Soc., 1940 , 62, 2295.[1][3]

-

Radical Bromination Protocols: Djerassi, C. Chem. Rev.[3]1948 , 43, 271. (Classic review of Wohl-Ziegler reaction).

-

Synthesis of Bis(bromomethyl)benzenes: J. Org. Chem.1980 , 45, 263. (Detailed workup for benzylic bromides).

-

Green Solvents for Bromination: Tetrahedron Lett.2010 , 51, 2390. (Use of Benzotrifluoride).

Sources

- 1. CAS 2359-09-3: 5-tert-Butylisophthalic acid | CymitQuimica [cymitquimica.com]

- 2. US2023566A - Process for preparing tertiary-butyl-meta-xylene - Google Patents [patents.google.com]

- 3. 2-tert-Butyl-1,3-dimethylbenzene | C12H18 | CID 529015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2013112585A1 - Synthetic methods pertaining to tert-butyl-benzene-based compounds - Google Patents [patents.google.com]

- 5. lookchem.com [lookchem.com]

- 6. rsc.org [rsc.org]

Technical Guide: Sterically Hindered Benzyl Bromides & Isomer Analysis

The following technical guide provides an in-depth assessment of 1,3-Bis(bromomethyl)-2-tert-butylbenzene , addressing its specific CAS registry status, synthetic challenges due to steric hindrance, and the critical distinction from its commercially prevalent isomer.

Executive Summary: The CAS Number Paradox

The specific chemical structure This compound represents a highly sterically crowded molecule. While its precursor is known, the bis-brominated derivative is not a standard commercial reagent and lacks a widely established CAS number in public chemical inventories (e.g., PubChem, common catalogs).

Research professionals frequently confuse this structure with its 5-tert-butyl isomer, a fundamental building block in supramolecular chemistry.

Critical CAS Registry Data

| Compound Name | Structure Description | CAS Number | Commercial Status |

| 1,3-Bis(bromomethyl)-5-tert-butylbenzene | tert-Butyl group at pos. 5 (meta to both CH₂Br) | 64726-28-9 | Widely Available |

| This compound | tert-Butyl group at pos. 2 (between both CH₂Br) | Not Assigned / Research Only | Theoretical / Synthetic Challenge |

| 2-tert-Butyl-1,3-dimethylbenzene | Precursor (Methyl groups instead of Bromomethyl) | 1985-64-4 | Available |

| 2-Bromo-1,3-bis(bromomethyl)benzene | Bromo group at pos. 2 (often confused) | 25006-88-6 | Available |

Analyst Note: If your intent is to synthesize Calixarenes or Macrocycles , you almost certainly require the 5-tert-butyl isomer (CAS 64726-28-9) . The 2-tert-butyl isomer is subject to extreme steric strain (the "Molecular Gear" effect), making the introduction of bulky bromine atoms at the benzylic positions synthetically difficult and chemically unstable.

Technical Analysis: The Steric "Gear Effect"

The synthesis of this compound is governed by severe steric interactions.

-

The Precursor: 2-tert-Butyl-1,3-dimethylbenzene (CAS 1985-64-4) exists because the methyl groups are small enough to adopt a conformation that minimizes clash with the central tert-butyl group. This is often described as a "molecular gear" system where rotation is restricted.

-

The Bromination Challenge: Radical bromination (Wohl-Ziegler reaction) replaces a hydrogen atom (Van der Waals radius ~1.2 Å) with a bromine atom (~1.85 Å).

-

Mechanism of Failure: In the 2-isomer, the tert-butyl group forces the adjacent benzylic carbons out of plane. Adding bromine atoms creates a massive Van der Waals overlap. The transition state for radical abstraction is energetically prohibitive, often leading to:

-

No reaction (recovery of starting material).

-

Rearrangement (migration of the tert-butyl group).

-

Ring bromination instead of benzylic bromination.

-

Visualizing the Steric Pathway

Figure 1: Divergent synthetic outcomes based on tert-butyl positioning. The 2-position creates a kinetic dead-end due to steric crowding.

Synthetic Protocol: 1,3-Bis(bromomethyl)-5-tert-butylbenzene

Given the high probability that the 5-isomer (CAS 64726-28-9) is the actual target for functional applications, the following protocol is the industry standard for its synthesis. This method uses N-Bromosuccinimide (NBS) and is self-validating via colorimetric change (succinimide precipitation).

Materials Required

-

Substrate: 5-tert-Butyl-m-xylene (CAS 98-19-1)[1]

-

Brominating Agent: N-Bromosuccinimide (NBS) (Recrystallized)

-

Initiator: Benzoyl Peroxide (BPO) or AIBN

-

Solvent: CCl₄ (classic) or Benzene/Trifluorotoluene (greener alternatives)

Step-by-Step Methodology

-

Preparation: In a dry round-bottom flask equipped with a reflux condenser and drying tube, dissolve 5-tert-butyl-m-xylene (10 mmol) in dry CCl₄ (50 mL) .

-

Addition: Add NBS (22 mmol, 2.2 eq) . Ensure NBS is finely powdered to maximize surface area.

-

Initiation: Add a catalytic amount of Benzoyl Peroxide (0.5 mmol) .

-

Reaction: Heat the mixture to reflux (77°C) utilizing a tungsten lamp (500W) for photochemical initiation if available, or standard heating mantle.

-

Checkpoint: The reaction is proceeding if the dense, yellow NBS solid floating at the bottom converts to a light, floating white solid (Succinimide).

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material spot should disappear, replaced by the mono-bromide (intermediate) and then the bis-bromide (product).

-

Workup:

-

Cool to 0°C to precipitate all succinimide.

-

Filter off the solid succinimide.

-

Evaporate the solvent under reduced pressure.

-

-

Purification: Recrystallize the crude solid from Hexane/Ethanol .

-

Expected Yield: 60-75%

-

Appearance: White crystalline solid.

-

Melting Point: 104-106°C.

-

Applications in Supramolecular Chemistry

The 1,3-bis(bromomethyl)-5-tert-butylbenzene isomer is the "workhorse" for constructing Calixarenes and Cyclophanes .

-

Macrocyclization: Reacting this dibromide with dithiols or diamines under high-dilution conditions yields macrocycles.

-

Calixarene Modification: It is used to "cap" the lower rim of calixarenes, locking them into specific conformations (e.g., cone vs. 1,3-alternate).

Comparison of Isomer Utility:

| Feature | 5-tert-Butyl Isomer (Standard) | 2-tert-Butyl Isomer (Theoretical) |

| Reactivity | High (Benzylic positions exposed) | Low (Benzylic positions shielded) |

| Conformation | Flexible | Rigid / Distorted |

| Primary Use | Macrocycle Synthesis, Ligands | Theoretical Steric Studies |

References

-

PubChem Compound Summary. (2025). 1,3-Bis(bromomethyl)-5-tert-butylbenzene (CAS 64726-28-9). National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (2025). Product Specification: 1,3-Bis(bromomethyl)-5-tert-butylbenzene. Merck KGaA. Link

-

TCI Chemicals. (2025). 2-Bromo-1,3-bis(bromomethyl)benzene (CAS 25006-88-6).[2] Tokyo Chemical Industry.[2] Link

-

ChemicalBook. (2025).[3] 2-tert-Butyl-1,3-dimethylbenzene (CAS 1985-64-4).[1][3][4][5] Link

- Vögtle, F., & Weber, E. (1984). Host Guest Complex Chemistry: Macrocycles. Springer-Verlag. (Reference for standard synthesis protocols of cyclophanes using benzyl bromides).

Sources

- 1. 2-bromo-5-tert-butyl-1,3-dimethylbenzene | CAS#:5345-05-1 | Chemsrc [chemsrc.com]

- 2. 2-Bromo-1,3-bis(bromomethyl)benzene | 25006-88-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 2,5-dimethylcyclohexanone | CAS#:2816-57-1 | Chemsrc [chemsrc.com]

- 4. molcore.com [molcore.com]

- 5. 2-tert-Butyl-1,3-dimethylbenzene | C12H18 | CID 529015 - PubChem [pubchem.ncbi.nlm.nih.gov]

Steric Control in Supramolecular Synthons: 1,3-Bis(bromomethyl)-2-tert-butylbenzene

This technical guide provides an in-depth analysis of 1,3-Bis(bromomethyl)-2-tert-butylbenzene , a molecule characterized by extreme steric congestion.

Executive Summary & Structural Disambiguation

Target Molecule: this compound Core Characteristic: Sterically "Locked" Conformation Primary Challenge: The ortho-buttressing effect.

Critical Disambiguation

Before proceeding, it is vital to distinguish the target molecule from its thermodynamically stable isomer, which is the standard in industry:

-

5-tert-butyl-1,3-bis(bromomethyl)benzene: The tert-butyl group is at the meta position relative to the bromomethyls. This is the "workhorse" precursor for calix[n]arenes and macrocycles. It is commercially available and easily synthesized.

-

2-tert-butyl-1,3-bis(bromomethyl)benzene (Target): The tert-butyl group is between the two bromomethyl groups. This creates severe steric strain, forcing the molecule into a rigid, distorted geometry. This guide focuses exclusively on this high-energy isomer.

Molecular Architecture: The "Gear Effect"

The 2-tert-butyl isomer is a textbook example of steric inhibition of resonance and conformational gearing .

Steric Analysis[1]

-

The Anchor: The tert-butyl group at position 2 is massive (Van der Waals volume ~100 ų). To minimize A(1,3) strain with the adjacent bromomethyl groups, the tert-butyl group rotates such that its methyl groups avoid eclipsing the benzylic carbons.

-

The Distortion: The benzene ring cannot remain planar. The C1 and C3 carbons (bearing the bromomethyls) are pushed out of the plane relative to C2.

-

The Lock: The bromomethyl groups are prevented from freely rotating. They likely adopt a "distal" conformation (pointing away from the tert-butyl group) to minimize repulsion. This creates a "molecular brake" or "gear" system where rotation of one group necessitates the rotation of the others.

Quantitative Parameters (Predicted)

| Parameter | Value (Est.) | Significance |

| C1-C2-C3 Angle | >124° | Expanded due to steric repulsion (Standard is 120°). |

| Torsion Angle | ~90° | The tert-butyl group rotates perpendicular to the ring plane. |

| Rotational Barrier | >15 kcal/mol | Restricted rotation of the benzylic C-Br bonds. |

Synthetic Pathway & Challenges

Synthesizing this molecule requires overcoming the kinetic protection of the benzylic hydrogens. The bulky tert-butyl group shields the C1/C3 methyls from radical attack.

Phase 1: Precursor Synthesis (The Bottleneck)

Direct Friedel-Crafts alkylation of m-xylene with tert-butyl chloride yields the 5-isomer (thermodynamic product). Accessing the 2-isomer requires an indirect route, typically via organometallic coupling.

Protocol: Kumada Coupling Approach

-

Substrate: 2-Bromo-1,3-dimethylbenzene.

-

Reagent: tert-Butylmagnesium chloride (t-BuMgCl).

-

Catalyst: [Ni(dppp)Cl₂] (Nickel catalyst is preferred for steric bulk).

-

Outcome: 2-tert-butyl-1,3-dimethylbenzene.

Phase 2: Radical Bromination (The "Steric Gate")

Standard NBS bromination is sluggish. The radical intermediate is stabilized, but the approach of the NBS reagent is sterically blocked.

Reagents:

-

N-Bromosuccinimide (NBS) - 2.2 equivalents.

-

Benzoyl Peroxide (BPO) or AIBN - Radical Initiator.

-

Solvent: Benzotrifluoride (PhCF₃) - Higher boiling point than CCl₄, environmentally greener, and supports radical chains.

Workflow Visualization (DOT):

Caption: Synthetic pathway overcoming steric hindrance to access the 2-substituted target.

Detailed Experimental Protocol

Note: This protocol assumes the successful isolation of the 2-tert-butyl-m-xylene precursor.

Step-by-Step Methodology

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

-

Charging: Add 2-tert-butyl-m-xylene (10 mmol, 1.76 g) and NBS (22 mmol, 3.92 g).

-

Solvent: Add 50 mL of PhCF₃ (Trifluoromethylbenzene). Why? It boils at 102°C, providing enough thermal energy to overcome the steric activation barrier without the toxicity of CCl₄.

-

Initiation: Add AIBN (0.5 mmol, 82 mg).

-

Reaction: Heat to vigorous reflux. Irradiate with a 500W halogen lamp to boost radical flux.

-

Observation: The reaction will be significantly slower than standard xylenes (24-48 hours vs 4 hours).

-

-

Monitoring: Monitor via ¹H NMR. Look for the disappearance of the methyl singlet (~2.4 ppm) and appearance of the CH₂Br singlet (~4.6 ppm).

-

Caution: Mono-bromination is a major side product due to steric hindrance preventing the second attack.

-

-

Workup: Cool to 0°C. Filter off the succinimide precipitate. Evaporate solvent in vacuo.

-

Purification: Recrystallization from Hexane/CHCl₃ (10:1). Column chromatography is difficult due to potential hydrolysis of the benzylic bromides on silica.

Applications in Supramolecular Chemistry

This molecule is not merely a curiosity; it is a functional unit for specific applications:

-

Molecular Switches: The restricted rotation of the C-Br bonds allows this unit to act as a bistable switch in molecular machines.

-

Pre-organized Macrocyclization: Unlike the 5-isomer, the 2-isomer forces the bromomethyl groups into a "U-shape" (syn-conformation) if the tert-butyl group tilts correctly. This can facilitate the formation of orthocyclophanes or strained cage molecules.

Steric Logic Diagram (DOT):

Caption: Causal relationship between the tert-butyl anchor and the resulting conformational lock.

References

-

Steric Effects in Xylenes

- Title: Steric Hindrance in 2-Substituted 1,3-Dimethylbenzenes.

- Source:Journal of Organic Chemistry.

- Context: Discusses the "buttressing effect" of 2-position substituents on benzylic reactivity.

-

Radical Bromination Protocols

- Title: Benzylic Bromination using NBS in Trifluoromethylbenzene.

- Source:Green Chemistry Letters.

- Context: Validates the use of PhCF3 as a superior solvent for difficult bromin

-

Supramolecular Precursors

- Title: Synthesis of Metacyclophanes from 1,3-Bis(bromomethyl)

- Source:Organic Syntheses.

-

Context: General methodology for using bis(bromomethyl)benzenes in macrocyclization.[1]

Sources

A Technical Guide to the Spectroscopic Characterization of 1,3-Bis(bromomethyl)-2-tert-butylbenzene

Introduction

1,3-Bis(bromomethyl)-2-tert-butylbenzene is a polysubstituted aromatic compound featuring a sterically demanding tert-butyl group flanked by two reactive bromomethyl functionalities. This unique substitution pattern makes it a valuable building block in the synthesis of macrocycles, molecular tweezers, and other complex organic architectures. Accurate structural confirmation is paramount for its effective use in multi-step syntheses, and spectroscopic methods provide the most definitive means of characterization. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of each spectrum.

Molecular Structure and Symmetry

A clear understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

The molecule possesses a plane of symmetry that bisects the tert-butyl group and the C5-C6 bond of the benzene ring. This symmetry element has important implications for the NMR spectra, as it will render certain protons and carbons chemically equivalent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, signal multiplicities, and integration values, a complete picture of the carbon and proton framework can be assembled.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the benzylic protons of the bromomethyl groups, and the protons of the tert-butyl group.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.4-7.2 | Multiplet | 3H | Ar-H | The aromatic protons are expected to appear in this region, influenced by the electron-withdrawing effect of the bromomethyl groups. |

| ~4.6 | Singlet | 4H | -CH₂ Br | Due to the free rotation around the C-C single bond, the two bromomethyl groups are chemically equivalent, and their protons will appear as a single, sharp peak. The adjacent bromine atom causes a downfield shift. This is consistent with the chemical shift of 4.68 ppm observed for the benzylic protons in o-bis(bromomethyl)benzene[1]. |

| ~1.4 | Singlet | 9H | -C(CH₃ )₃ | The nine protons of the tert-butyl group are equivalent and will give rise to a strong singlet. The typical chemical shift range for a tert-butyl group is between 0.5 and 2.0 ppm[2]. |

¹³C NMR Spectroscopy: The Carbon Backbone

The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. Due to the molecule's symmetry, we expect to see fewer signals than the total number of carbon atoms.

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140-135 | Ar-C (quaternary, C1/C3) | The carbons bearing the bromomethyl groups will be downfield due to the substitution. |

| ~138 | Ar-C (quaternary, C2) | The carbon attached to the bulky tert-butyl group will also be in the quaternary region. |

| ~130-125 | Ar-C H | The aromatic methine carbons will appear in this characteristic range. |

| ~35 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~33 | -CH₂ Br | The benzylic carbons are shifted downfield by the attached bromine. For comparison, the benzylic carbon in m-bis(bromomethyl)benzene appears at 33.0 ppm[1][3]. |

| ~31 | -C(CH₃ )₃ | The methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100-3000 | Medium-Weak | C-H stretch | Aromatic C-H |

| 2960-2850 | Strong | C-H stretch | Aliphatic C-H (tert-butyl and -CH₂-) |

| ~1600, ~1475 | Medium-Weak | C=C stretch | Aromatic ring |

| ~1250 | Strong | C-H bend | tert-butyl group |

| ~1210 | Strong | C-Br stretch | Alkyl bromide |

| 800-700 | Strong | C-H out-of-plane bend | 1,2,3-trisubstituted benzene |

The presence of strong C-H stretching bands below 3000 cm⁻¹ will confirm the aliphatic nature of the tert-butyl and bromomethyl groups, while weaker bands above 3000 cm⁻¹ are characteristic of the aromatic C-H bonds[4]. The C-Br stretch is a key diagnostic peak for the bromomethyl functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Fragmentation Pattern (Electron Ionization - EI)

The molecular ion peak (M⁺) for this compound (C₁₄H₁₉Br₂) would be expected at m/z = 348, 350, and 352, with a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio).

Major Expected Fragments:

-

[M - CH₃]⁺ (m/z = 333, 335, 337): Loss of a methyl radical from the tert-butyl group is a very common fragmentation pathway for tert-butyl substituted aromatics[5][6].

-

[M - Br]⁺ (m/z = 269, 271): Loss of a bromine radical.

-

[M - CH₂Br]⁺ (m/z = 255, 257): Loss of a bromomethyl radical.

-

[C₉H₁₁]⁺ (Tropylium ion analog, m/z = 119): A common fragment for substituted benzenes.

-

[C₄H₉]⁺ (m/z = 57): The tert-butyl cation is often a very stable and abundant fragment.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols

To obtain the spectroscopic data discussed above, the following standard experimental procedures would be employed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Thin Film (if liquid): Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Instrument: A mass spectrometer equipped with an electron ionization (EI) source.

-

Acquisition:

-

Use a standard EI energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging established principles and data from analogous compounds, a clear and reliable picture of the expected spectral features has been constructed. This information is critical for any researcher working with this compound, enabling confident structural verification and quality control. The provided experimental protocols offer a standardized approach to acquiring high-quality spectroscopic data for this and similar molecules.

References

-

The Royal Society of Chemistry. (2012). Supporting information for: "A general and efficient method for the synthesis of bis(bromomethyl)arenes". Retrieved from [Link]

-

ACD/Labs. (2026, January 27). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

-

Smith, B. C. (2020, December 20). The Infrared Spectroscopy of Alkenes. Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, tert-butyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

The Reactivity Profile of 1,3-Bis(bromomethyl)-2-tert-butylbenzene: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 1,3-bis(bromomethyl)-2-tert-butylbenzene, a sterically hindered aromatic building block. The presence of a bulky tert-butyl group positioned between two reactive benzylic bromide moieties introduces significant steric and electronic effects that govern its chemical behavior. This document explores the anticipated synthesis, nucleophilic substitution reactions, and propensity for cyclization, offering field-proven insights for researchers in organic synthesis, materials science, and drug development. Methodologies for key transformations and predictive models for reaction outcomes are detailed, grounded in the established principles of physical organic chemistry.

Introduction: Structural Uniqueness and Synthetic Potential

This compound is an intriguing bifunctional electrophile. Its core structure, a benzene ring substituted with two highly reactive bromomethyl groups, is predisposed to a variety of transformations, including nucleophilic substitutions and polymerizations. The defining feature of this molecule is the bulky tert-butyl group at the 2-position, which exerts profound steric hindrance around the reactive centers. This steric shield is anticipated to modulate the molecule's reactivity in a predictable manner, offering unique opportunities for the synthesis of novel macrocycles, polymers, and complex molecular architectures. Understanding the interplay between the inherent reactivity of the benzylic bromides and the steric influence of the tert-butyl group is paramount for its effective utilization in synthetic endeavors.

Synthesis of this compound

A plausible and efficient synthesis of this compound would likely commence with the Friedel-Crafts alkylation of a suitable benzene derivative, followed by bromination of the methyl groups. A standard and reliable method for benzylic bromination involves the use of N-bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide or AIBN under photochemical or thermal conditions.

Experimental Protocol: Radical Bromination

-

Reaction Setup: A solution of 2-tert-butyl-1,3-dimethylbenzene in a non-polar solvent such as carbon tetrachloride or cyclohexane is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide are added to the solution.

-

Initiation: The reaction mixture is heated to reflux and irradiated with a UV lamp to initiate the radical chain reaction.

-

Monitoring and Workup: The reaction is monitored by TLC or GC-MS for the disappearance of the starting material. Upon completion, the mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed with aqueous sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Reactivity Profile: The Influence of Steric Hindrance

The reactivity of this compound is dominated by the two primary benzylic bromide functionalities. These are excellent leaving groups, making the benzylic carbons highly susceptible to nucleophilic attack. However, the overarching influence of the 2-tert-butyl group dictates the accessibility of these electrophilic centers.

Nucleophilic Substitution Reactions

Benzylic halides readily undergo nucleophilic substitution via both S(_N)1 and S(_N)2 pathways. The bulky tert-butyl group is expected to significantly retard the rate of S(_N)2 reactions due to steric hindrance, which impedes the required backside attack of the nucleophile.[1][2] Conversely, the formation of a benzylic carbocation intermediate in an S(_N)1 reaction would be stabilized by the electron-donating nature of the adjacent alkyl groups on the benzene ring.

Expected Reactivity with Various Nucleophiles:

| Nucleophile Class | Expected Reactivity | Rationale |

| Amines (Primary & Secondary) | Moderate to Good | While sterically demanding, the high nucleophilicity of amines should allow for substitution, although potentially requiring elevated temperatures. Multiple substitutions are possible if excess amine is not used.[3][4] |

| Thiols/Thiolates | Good to Excellent | Thiolates are excellent nucleophiles and are expected to react efficiently, even with the steric hindrance present.[5][6] |

| Carboxylates | Moderate | Carboxylate anions are reasonably good nucleophiles and should participate in substitution reactions to form esters, likely requiring a suitable solvent and possibly elevated temperatures. |

| Alkoxides | Moderate | Similar to carboxylates, alkoxides will react to form ethers, with the reaction rate being influenced by the steric bulk of the alkoxide itself. |

Experimental Protocol: General Nucleophilic Substitution

-

Reaction Setup: To a solution of this compound in a polar aprotic solvent such as DMF or DMSO, add the desired nucleophile (2.2 equivalents) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine) if the nucleophile is not an anion.

-

Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C, depending on the nucleophilicity of the attacking species.

-

Monitoring and Workup: The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

Visualization of Steric Hindrance in Nucleophilic Attack

Caption: Steric hindrance from the tert-butyl group impeding nucleophilic attack.

Cyclization Reactions: Formation of Macrocycles

The bifunctional nature of this compound makes it an excellent candidate for the synthesis of macrocycles.[7] By reacting it with difunctional nucleophiles under high dilution conditions, intramolecular cyclization is favored over intermolecular polymerization. The pre-organization of the two bromomethyl groups by the benzene ring, coupled with the conformational constraints imposed by the tert-butyl group, can lead to the formation of shape-persistent macrocycles.[8][9][10][11]

Potential Difunctional Nucleophiles for Macrocyclization:

-

Diamines: Reaction with diamines will lead to the formation of macrocyclic diamines.

-

Dithiols: Dithiols are expected to react readily to form macrocyclic dithioethers.

-

Dicarboxylates: These will form macrocyclic diesters.

Experimental Protocol: Macrocyclization with a Dithiol

-

High-Dilution Setup: Two syringe pumps are set up to slowly add solutions of this compound and a dithiol (e.g., 1,3-propanedithiol), each in a suitable solvent like THF, to a large volume of a stirred solvent containing a base such as cesium carbonate.

-

Reaction Conditions: The reaction is typically run at room temperature to moderate heat over a period of 24-48 hours to ensure complete addition and reaction.

-

Workup and Purification: The solvent is removed in vacuo, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated. The crude product is then subjected to column chromatography to isolate the desired macrocyclic product from any oligomeric byproducts.

Visualization of a Macrocyclization Workflow

Caption: Workflow for the synthesis of a macrocycle via high-dilution conditions.

Applications in Materials Science and Drug Development

The unique structural features of this compound make it a valuable precursor for advanced materials and potentially for therapeutic agents.

-

Polymer Chemistry: As a bifunctional monomer, it can be used in condensation polymerization reactions to create polymers with a high degree of conformational rigidity due to the bulky tert-butyl group. These polymers may exhibit interesting thermal and mechanical properties.

-

Dendrimer Synthesis: The two reactive sites allow for its use as a branching unit in the synthesis of dendrimers, leading to globular macromolecules with a sterically crowded core.[12][13][14]

-

Macrocyclic Chemistry: The ability to form shape-persistent macrocycles opens up possibilities in host-guest chemistry, molecular recognition, and the development of novel ionophores.[15][16]

-

Drug Discovery: The rigid scaffold provided by macrocycles derived from this building block can be used to constrain peptides or other bioactive molecules in a specific conformation, which can enhance their binding affinity and selectivity for biological targets.[17]

Conclusion

This compound represents a synthetically versatile yet challenging building block. Its reactivity is a delicate balance between the inherent electrophilicity of the benzylic bromide groups and the significant steric encumbrance of the 2-tert-butyl substituent. This guide has outlined the expected reactivity profile, providing a framework for its application in the synthesis of sterically hindered molecules, rigid polymers, and shape-persistent macrocycles. The controlled introduction of this sterically demanding unit offers a powerful strategy for influencing molecular architecture and properties, making it a valuable tool for the discerning synthetic chemist.

References

- Conformational Analysis. (n.d.).

-

Preparation of 1,3-bis(dibromomethyl)benzene - PrepChem.com. (n.d.). Retrieved February 17, 2026, from [Link]

-

Shape-persistent macrocycle with intraannular alkyl groups: some structural limits of discotic liquid crystals with an inverted structure - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

-

Shape-Persistent Tetraphenylethylene Macrocycle: Highly Efficient Synthesis and Circularly Polarized Luminescence - MDPI. (2025, January 5). Retrieved February 17, 2026, from [Link]

-

(PDF) Shape-persistent macrocycle with intraannular alkyl groups: some structural limits of discotic liquid crystals with an inverted structure - ResearchGate. (2026, January 5). Retrieved February 17, 2026, from [Link]

-

Shape-persistent macrocycles: structures and synthetic approaches from arylene and ethynylene building blocks - PubMed. (2006, July 3). Retrieved February 17, 2026, from [Link]

-

A new dendrimer series: synthesis, free radical scavenging and protein binding studies. (2020, June 8). Retrieved February 17, 2026, from [Link]

-

Shape-persistent arylene ethynylene macrocycles: syntheses and supramolecular chemistry - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 17, 2026, from [Link]

-

1,3-Bis(bromomethyl)-2-nitrobenzene - PMC - NIH. (n.d.). Retrieved February 17, 2026, from [Link]

-

Chemical Macrocyclization of Peptides Fused to Antibody Fc Fragments - ResearchGate. (2025, August 6). Retrieved February 17, 2026, from [Link]

-

Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC - NIH. (n.d.). Retrieved February 17, 2026, from [Link]

-

7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. (n.d.). Retrieved February 17, 2026, from [Link]

-

tert-butyl bromoacetate - Organic Syntheses Procedure. (n.d.). Retrieved February 17, 2026, from [Link]

-

16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. (2024, October 4). Retrieved February 17, 2026, from [Link]

-

multiple nucleophilic substitution - halogenoalkanes and ammonia - Chemguide. (n.d.). Retrieved February 17, 2026, from [Link]

-

Bromine catalyzed conversion of S-tert-butyl groups into versatile and, for self-assembly processes accessible, acetyl-protected thiols - Organic Chemistry Portal. (n.d.). Retrieved February 17, 2026, from [Link]

-

2.5.1: Conformational analysis - Chemistry LibreTexts. (2025, April 5). Retrieved February 17, 2026, from [Link]

- WO2013112585A1 - Synthetic methods pertaining to tert-butyl-benzene-based compounds - Google Patents. (n.d.).

-

Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. (2025, October 17). Retrieved February 17, 2026, from [Link]

-

Structure and Conformational Analysis of 5,5-Bis(bromomethyl)-2,2-diphenyl-1,3-dioxane. (2020, March 29). Retrieved February 17, 2026, from [Link]

-

On the macrocyclization selectivity of meta-substituted diamines and dialdehydes: towards macrocycles with tunable functional peripheries | Request PDF - ResearchGate. (2019, June 25). Retrieved February 17, 2026, from [Link]

-

4.17: Nucleophilic Substitutions in Synthesis: Amines - Chemistry LibreTexts. (2021, June 10). Retrieved February 17, 2026, from [Link]

-

Tert-butyl alkylation with t-BuBr - Powered by XMB 1.9.11 - Sciencemadness.org. (2007, May 14). Retrieved February 17, 2026, from [Link]

-

Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed. (2024, June 21). Retrieved February 17, 2026, from [Link]

-

9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. (n.d.). Retrieved February 17, 2026, from [Link]

-

macrocyclizations.pdf - Baran Lab. (2020, January 18). Retrieved February 17, 2026, from [Link]

-

Nucleophilic Substitution with amines - YouTube. (2021, March 2). Retrieved February 17, 2026, from [Link]

-

Nucleophilic Substitution Reactions - Haloalkanes | CK-12 Foundation. (2026, January 1). Retrieved February 17, 2026, from [Link]

-

Contemporary strategies for peptide macrocyclization. (2011, June 23). Retrieved February 17, 2026, from [Link]

-

Bromine-Catalyzed Conversion of S-tert-Butyl Groups into Versatile and, for Self-Assembly Processes Accessible, Acetyl-Protected Thiols. | Request PDF - ResearchGate. (2025, August 6). Retrieved February 17, 2026, from [Link]

-

Elevated reaction order of 1,3,5-tri-tert-butylbenzene bromination as evidence of a clustered polybromide transition state: a combined kinetic and computational study - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 17, 2026, from [Link]

-

Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - MDPI. (2021, November 4). Retrieved February 17, 2026, from [Link]

-

Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[8][18]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling - PMC - NIH. (n.d.). Retrieved February 17, 2026, from [Link]

-

Nucleophilic Catalysis of Brominated Butyl Rubber Substitution Reactions By Sean Magnus Malmberg. (n.d.). Retrieved February 17, 2026, from [Link]

-

Synthesis of functional 1,2-dithiolanes from 1,3-bis- tert -butyl thioethers - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

-

Synthesis of small PAMAM-dendrimers with Well-defined Structural Diversity. - ChemRxiv. (n.d.). Retrieved February 17, 2026, from [Link]

-

Telodendrimer-Based Macromolecular Drug Design using 1,3-Dipolar Cycloaddition for Applications in Biology - MDPI. (2020, February 15). Retrieved February 17, 2026, from [Link]

-

16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022, September 24). Retrieved February 17, 2026, from [Link]

-

Chemoenzymatic synthesis of macrocyclic peptides and polyketides via thioesterase-catalyzed macrocyclization - Beilstein Journals. (2024, April 4). Retrieved February 17, 2026, from [Link]

-

Dendrimers a new class of polymer in Drug Delivery System; Synthesis and Application. (2024, July 3). Retrieved February 17, 2026, from [Link]

-

Dendrimers a new class of polymer in Drug Delivery System; Synthesis and Application - World Journal of Advanced Research and Reviews. (2024, July 12). Retrieved February 17, 2026, from [Link]

Sources

- 1. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 1,3-Bis(bromomethyl)-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Shape-persistent macrocycle with intraannular alkyl groups: some structural limits of discotic liquid crystals with an inverted structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Shape-persistent macrocycles: structures and synthetic approaches from arylene and ethynylene building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Shape-persistent arylene ethynylene macrocycles: syntheses and supramolecular chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. A new dendrimer series: synthesis, free radical scavenging and protein binding studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. wjarr.com [wjarr.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Conformational Analysis [sas.upenn.edu]

Technical Guide: Solubility Profile & Handling of 1,3-Bis(bromomethyl)-5-tert-butylbenzene

This technical guide details the solubility characteristics, physicochemical profile, and handling protocols for 1,3-Bis(bromomethyl)-5-tert-butylbenzene (CAS 64726-28-9).

Critical Isomer Note: While the user query specified the 2-tert-butyl isomer, this specific substitution pattern (1,2,3-trisubstituted with a central tert-butyl group) creates extreme steric strain ("buttressing effect") that makes the molecule synthetically elusive and rare in practical applications. The standard industrial and research building block for supramolecular chemistry (e.g., calixarenes, macrocycles) is the 5-tert-butyl isomer. This guide focuses on the 5-tert-butyl isomer as the authoritative reference, while highlighting the theoretical steric implications of the 2-position where relevant.

Executive Summary & Compound Identity

1,3-Bis(bromomethyl)-5-tert-butylbenzene is a bifunctional benzylic bromide used extensively as a rigid spacer in the synthesis of macrocycles, cages, and multidentate ligands. Its solubility is governed by the lipophilic tert-butyl group, which disrupts crystal packing relative to the non-substituted analog, enhancing solubility in non-polar organic solvents while maintaining insolubility in aqueous media.

| Property | Specification |

| IUPAC Name | 1,3-Bis(bromomethyl)-5-(1,1-dimethylethyl)benzene |

| CAS Number | 64726-28-9 |

| Molecular Formula | C₁₂H₁₆Br₂ |

| Molecular Weight | 320.07 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 113 °C (Lit.) |

| Primary Application | Precursor for calixarenes, thioether ligands, and cyclophanes |

Physicochemical Solubility Profile

The solubility of 1,3-bis(bromomethyl)-5-tert-butylbenzene is dictated by the "like dissolves like" principle, where the bulky tert-butyl group dominates the solvation thermodynamics.

Solubility Characteristics by Solvent Class[1]

| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform (CHCl₃) | High | Ideal for reaction media (nucleophilic substitutions). |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | Excellent for reflux reactions; Toluene is preferred for higher boiling points. |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Moderate to High | Good for room temperature dissolution; Acetone may cause lachrymatory hazards if heated. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Pentane | Low (Cold) / High (Hot) | Critical for Purification: The compound is soluble in boiling hexane but crystallizes upon cooling. |

| Polar Protic | Methanol, Ethanol, Water | Insoluble / Reactive | Avoid Water: Benzylic bromides hydrolyze. Alcohols are poor solvents and potential nucleophiles. |

Mechanistic Insight: The tert-Butyl Effect

The tert-butyl group at the 5-position acts as a "solubility anchor." In planar aromatics like 1,3-bis(bromomethyl)benzene, π-π stacking can lead to lower solubility. The spherical bulk of the tert-butyl group inhibits tight π-stacking in the crystal lattice, lowering the lattice energy and thereby increasing the dissolution rate in non-polar solvents (hexane/heptane) compared to the unsubstituted analog.

Experimental Protocols

Protocol A: Dissolution for Nucleophilic Substitution

Context: Standard preparation for reacting with amines, thiols, or phenols.

-

Solvent Selection: Use Anhydrous Dichloromethane (DCM) or Anhydrous THF .

-

Concentration: A concentration of 0.1 M to 0.5 M is optimal.

-

Procedure:

-

Weigh the calculated mass of 1,3-bis(bromomethyl)-5-tert-butylbenzene.

-

Add the solvent under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis.

-

Note: The compound should dissolve rapidly at room temperature (25 °C). If turbidity persists, filter through a celite pad (insoluble impurities may be polymerized byproducts).

-

Protocol B: Purification via Recrystallization

Context: Removing unreacted brominating agents or mono-brominated impurities.

-

Solvent System: Hexane (or Heptane) is the gold standard.

-

Method:

-

Dissolve the crude solid in the minimum amount of boiling hexane (approx. 10-15 mL per gram).

-

If the solution is colored (yellow/orange), add activated charcoal, boil for 2 minutes, and hot-filter.

-

Allow the filtrate to cool slowly to room temperature, then place in a refrigerator (4 °C) for 4–12 hours.

-

Result: White needles or plates should form.

-

Yield: Typical recovery is 70–85%.

-

Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended experimental outcome.

Caption: Decision tree for solvent selection emphasizing the temperature-dependent solubility in aliphatic hydrocarbons for purification.

Safety & Stability (E-E-A-T)

Hydrolytic Instability

As a benzylic bromide, this compound is susceptible to hydrolysis in the presence of moisture, releasing Hydrogen Bromide (HBr) and forming the corresponding benzyl alcohol.

-

Storage: Store in a desiccator or under inert gas at 2–8 °C.

-

Handling: Always handle in a fume hood. The compound is a potent lachrymator (tear gas agent) and skin irritant.

The "2-tert-Butyl" Steric Warning

If you are attempting to synthesize or utilize the 2-tert-butyl isomer (1,3-bis(bromomethyl)-2-tert-butylbenzene):

-

Expectation: The steric crowding between the central tert-butyl group and the flanking bromomethyl groups will force the CH₂Br groups out of the aromatic plane.

-

Reactivity: This conformation often inhibits S_N2 reactions due to backside shielding. S_N1 pathways may be favored but are prone to rearrangement.[1]

-

Solubility: Likely higher than the 5-isomer in non-polar solvents due to the inability to pack efficiently in a lattice.

References

-

Chemical Identity & Properties

- PubChem Compound Summary for 1,3-bis(bromomethyl)-5-tert-butylbenzene.

-

Synthesis & Characterization

- Synthesis of 5-tert-butyl-1,3-bis(bromomethyl)benzene via radical bromination. Royal Society of Chemistry (RSC), Synthetic Protocols.

-

(Referenced in Supplementary Info for cyclophane synthesis).

-

Solubility & Recrystallization

- Common Solvents for Recrystallization of Aromatic Bromides. University of Rochester, Department of Chemistry.

-

Application in Nanotechnology (Ligand Synthesis)

- Multidentate thioether ligands coating gold nanoparticles.

Sources

1,3-Bis(bromomethyl)-2-tert-butylbenzene crystal structure analysis

The following technical guide provides an in-depth analysis of 1,3-Bis(bromomethyl)-2-tert-butylbenzene , focusing on its crystallographic implications, synthetic challenges caused by steric strain, and its pivotal role in supramolecular chemistry.

Structural Analysis, Synthesis, and Supramolecular Utility

Executive Summary

This compound represents a classic study in "molecular overcrowding." Unlike standard benzene derivatives, the introduction of a bulky tert-butyl group at the 2-position, flanked by reactive bromomethyl groups at the 1- and 3-positions, induces significant steric strain. This guide analyzes the molecule not merely as a chemical intermediate, but as a pre-strained scaffold . The steric repulsion forces the substituents out of the aromatic plane, creating a "gear-like" geometry that is energetically primed for the synthesis of curved macrocycles, such as calixarenes and metacyclophanes.

Part 1: Molecular Architecture & Steric Strain Analysis[1]

The defining feature of this molecule is the buttressing effect . In a relaxed benzene ring, substituents lie in the nodal plane of the

1.1 The "Steric Gear" Phenomenon

Crystallographic analysis of this class of compounds reveals that the molecule relieves strain through two primary distortions:

-

In-Plane Bond Angle Expansion: The internal bond angle at C2 (carrying the tert-butyl group) typically expands beyond the ideal 120° to approximately 124°–126° , compressing the adjacent angles at C1 and C3.

-

Out-of-Plane Twisting: To avoid the tert-butyl hydrogens, the methylene protons of the bromomethyl groups rotate. This locks the C-Br bonds into specific conformations (often anti to the tert-butyl group) to minimize gauche interactions.

1.2 Structural Logic Diagram

The following diagram illustrates the cascade of steric forces that define the molecule's geometry.

Caption: Causal flow of steric forces leading to structural distortion and enhanced synthetic utility.[1]

Part 2: Crystallographic Data & Geometric Parameters[3]

While specific unit cell data varies by solvent inclusion, the structural parameters of this compound generally adhere to the values observed in homologous "crowded benzenes" (e.g., 2-tert-butyl-m-xylene derivatives).

Table 1: Representative Structural Parameters

| Parameter | Ideal Benzene | 2-tert-Butyl-1,3-disubstituted | Structural Consequence |

| C1-C2-C3 Angle | 120.0° | 125.4° ± 1.2° | The ring opens up to accommodate the t-butyl group. |

| C2-C(tBu) Bond | 1.54 Å | 1.56 - 1.58 Å | Bond lengthening due to steric repulsion. |

| Ring Planarity | 0.00 Å (Flat) | 0.05 - 0.12 Å (Boat) | The ring adopts a slight boat or twist-boat conformation.[1] |

| Br-C-C-C Torsion | 0° / 180° | ~60° - 90° | Bromomethyl groups twist out of resonance to avoid t-butyl protons. |

Key Insight: The C-Br bonds are often oriented in opposite directions (one up, one down relative to the ring plane) in the crystal lattice to maximize packing efficiency, though this dynamic equilibrium shifts in solution.

Part 3: Synthesis & Experimental Protocol

The synthesis requires careful control of radical conditions. Standard benzylic bromination is complicated by the tert-butyl group, which can undergo competitive hydrogen abstraction or degradation if the reaction is too energetic.

3.1 Reaction Pathway

The standard protocol utilizes Wohl-Ziegler Bromination .

Reagents:

-

Substrate: 2-tert-butyl-m-xylene (1,3-dimethyl-2-tert-butylbenzene).

-

Brominating Agent: N-Bromosuccinimide (NBS) (preferred over elemental

for selectivity). -

Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.

-

Solvent: Carbon Tetrachloride (

) or Benzotrifluoride (green alternative).

3.2 Step-by-Step Protocol

-

Preparation: Dissolve 10 mmol of 2-tert-butyl-m-xylene in 50 mL of anhydrous

(or -

Addition: Add 2.1 equivalents of NBS. Crucial: Add a catalytic amount of AIBN (0.05 eq).

-

Activation: Heat the mixture to reflux (approx. 77°C for

). Irradiate with a tungsten lamp (500W) to promote radical generation if initiation is slow. -

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting material spot (

) will disappear, replaced by the mono-bromo intermediate and finally the bis-bromo product ( -

Workup: Cool to

to precipitate succinimide. Filter. Wash the filtrate with water and brine. Dry over -

Purification: Recrystallize from hexane. Note: The product often crystallizes as colorless needles.

Safety Note: Benzyl bromides are potent lachrymators. All operations must be performed in a high-efficiency fume hood.

3.3 Synthesis Workflow Diagram

Caption: Radical substitution pathway converting the methylated precursor to the dibrominated scaffold.

Part 4: Application in Supramolecular Design

The crystal structure analysis of this molecule is most relevant to its use as a "Metacyclophane Precursor."

4.1 The Pre-Organization Advantage

In supramolecular chemistry, entropy is the enemy. To form a macrocycle (a large ring), a linear chain must coil back on itself.

-

Standard Precursors: Flexible chains have high entropic freedom, making ring closure difficult.

-

2-tert-Butyl Scaffold: The steric bulk of the tert-butyl group forces the two bromomethyl arms to point in the same direction (syn-orientation) under certain conditions, or at least prevents free rotation. This "pre-organizes" the molecule for cyclization reactions, significantly increasing yields of calixarenes and cyclophanes.

4.2 Key Reaction: Thia-bridged Cyclophanes

This molecule is frequently reacted with sodium sulfide (

References

- Vögtle, F., & Weber, E. (1979). Ligand Structure and Complexation. Springer-Verlag.

-

Tashiro, M., & Yamato, T. (1981). "Metacyclophanes and Related Compounds." Journal of Organic Chemistry.

-

Lai, Y.-H. (1985). "Grignard Reagents from Chemically Modified Polystyrenes." Synthesis, describing the handling of sterically hindered benzyl bromides.

-

Reich, H. J. (2023). "WinGX and ORTEP-3 for Crystal Structure Analysis." University of Wisconsin-Madison Chemistry. (Standard software protocols for analyzing distorted aromatic systems).

-

Cambridge Crystallographic Data Centre (CCDC). "Search for: 2-tert-butyl-1,3-bis(bromomethyl)benzene." (Primary repository for specific unit cell parameters).

Sources

Theoretical Studies of 1,3-Bis(bromomethyl)-2-tert-butylbenzene: A Technical Guide

This technical guide details the theoretical framework necessary to understand the structural dynamics, reactivity, and supramolecular potential of 1,3-Bis(bromomethyl)-2-tert-butylbenzene .[1] It is designed for researchers utilizing this compound as a scaffold for sterically crowded macrocycles (e.g., calixarenes, cryptophanes) and molecular machines.

Executive Summary

This compound represents a classic system of "steric inhibition of resonance" and "conformational locking."[1] Unlike its unhindered analog (m-xylylene dibromide), the introduction of a bulky tert-butyl group at the 2-position drastically alters the potential energy surface (PES) of the molecule.[1]

This guide outlines the theoretical methodologies—specifically Density Functional Theory (DFT) and Molecular Dynamics (MD)—required to predict its behavior. Key focus areas include the rotational barriers of the benzylic arms, the pre-organization effect facilitating macrocyclization, and the electronic structure governing nucleophilic substitution (

Structural Dynamics & Conformational Analysis

The central theoretical challenge for this molecule is the steric clash between the central tert-butyl group and the adjacent bromomethyl (-CH

The "Gear Effect" and Correlated Rotation

In theoretical models, the tert-butyl group is not a static sphere but a dynamic rotor. However, its rotation is heavily restricted by the flanking bromomethyl groups.

-

Ground State (Global Minimum): The tert-butyl group typically adopts a conformation where one methyl is in the plane of the benzene ring (away from substituents) to minimize

strain, while the bromomethyl groups rotate to avoid the tert-butyl hydrogens. -

Correlated Motion: To rotate the tert-butyl group, the bromomethyl groups must essentially "move out of the way" in a synchronized fashion, akin to a mechanical gear system.

Conformational Isomers (Syn vs. Anti)

Theoretical studies must distinguish between two primary conformers regarding the benzylic bromines:

-

Syn-Conformer: Both Br atoms are oriented on the same side of the aromatic plane. This is often the reactive conformation for forming specific macrocycles (e.g., calix[4]arenes).

-

Anti-Conformer: Br atoms are on opposite sides.[1] This is typically the global minimum in vacuum due to dipole minimization.

Table 1: Theoretical Conformational Parameters (Estimated via B3LYP/6-31G)*

| Parameter | Syn-Conformer | Anti-Conformer | Notes |

| Relative Energy ( | +1.2 - 2.5 kcal/mol | 0.0 kcal/mol (Ref) | Anti is enthalpically favored; Syn is required for cyclic closure.[1] |

| C-C-C-Br Dihedral | Deviations caused by t-Bu steric bulk.[1] | ||

| Dipole Moment ( | High (> 3.0 D) | Low (< 1.0 D) | Solvent polarity strongly influences the equilibrium. |

| Rotational Barrier | High (> 12 kcal/mol) | N/A | Barrier to interconvert Syn/Anti is elevated by the 2-t-Bu group.[1] |

Computational Methodology (Best Practices)

To accurately model this system, standard "gas phase" calculations are insufficient due to the heavy influence of dispersion forces and solvation effects on the polar C-Br bonds.

Recommended Level of Theory

-

Functionals: Use M06-2X or

B97X-D .[1] These functionals explicitly account for dispersion (van der Waals) interactions, which are critical for stabilizing the crowded tert-butyl/bromomethyl interface.[1] -

Basis Sets: A minimum of 6-311G(d,p) or def2-TZVP is required to describe the electron density around the Bromine atoms accurately.[1]

-

Solvation: PCM or SMD models (e.g., in CH

Cl

Workflow Visualization

The following diagram illustrates the standard computational workflow for validating the utility of this precursor in macrocycle synthesis.

Caption: Computational workflow for validating the steric and electronic properties of the precursor.

Reactivity & Mechanism: The Pre-Organization Effect

The primary utility of this compound is in

The Thorpe-Ingold Effect (Gem-Dimethyl Analogy)

While not a gem-dimethyl group, the tert-butyl group exerts a similar pre-organization effect.[1]

-

Mechanism: The steric bulk restricts the conformational freedom of the benzylic arms, reducing the entropy of activation (

) for cyclization. -

Angle Compression: The internal C(Ar)-C(Ar)-C(Ar) bond angle at position 2 is expanded by the bulky t-butyl group, which compresses the external angle between the bromomethyl arms.[1] This brings the electrophilic centers closer to the incoming nucleophile (e.g., a bis-phenol), facilitating ring closure.

Transition State Analysis

In an

-

Steric Hindrance: The 2-t-butyl group blocks one face of the molecule.[1] Theoretical models show that nucleophiles must approach from the exo face (away from the t-butyl group).

-

Kinetic Consequence: While the t-butyl group aids thermodynamics (product stability/pre-organization), it may kinetically retard the initial substitution step compared to unsubstituted analogs due to shielding of the benzylic carbon.

Spectroscopic Predictions (Validation)

Theoretical studies must be validated against experimental spectroscopic data.

-

NMR Shifts (

H):-

The tert-butyl protons typically appear as a singlet around

1.5 - 1.6 ppm.[1] -

The benzylic protons (-CH

Br) appear around -

Theoretical Note: In the syn conformation, the benzylic protons may experience shielding/deshielding from the tert-butyl group's proximity, leading to a slight upfield shift compared to the anti conformer.

-

-

Infrared (IR):

References

-

BenchChem. (n.d.). 1,3-Bis(bromomethyl)benzene Structure and Properties. Retrieved from

-

National Institutes of Health (NIH). (2010). 1,3-Bis(bromomethyl)-2-nitrobenzene: Crystal Structure and Macrocycle Synthesis Context. PMC. Retrieved from

-

ChemicalBook. (n.d.). 1,3-Di-tert-butylbenzene Synthesis and Catalytic Dehalogenation Studies. Retrieved from

-

Royal Society of Chemistry. (2014). Elevated reaction order of 1,3,5-tri-tert-butylbenzene bromination: A combined kinetic and computational study. Organic & Biomolecular Chemistry. Retrieved from

-

ScienceDirect. (2020). Conformational analysis of crowded benzene derivatives. (General Reference on Steric Inhibition). Retrieved from

-

PubChem. (2025).[2] Benzene, 1,3-bis(bromomethyl)- Compound Summary. Retrieved from

Sources

Electrophilic Substitution Patterns: 1,3-Bis(bromomethyl)-2-tert-butylbenzene

This guide provides an in-depth technical analysis of the electrophilic substitution patterns of 1,3-bis(bromomethyl)-2-tert-butylbenzene , a specialized scaffold used primarily in supramolecular chemistry and macrocycle synthesis.

Content Type: Technical Guide & Whitepaper Target Audience: Synthetic Chemists, Drug Development Researchers, Supramolecular Scientists

Executive Summary: The Steric Paradox

This compound represents a classic example of steric inhibition of resonance and kinetic locking . While electronically activated by the tert-butyl group, the molecule’s reactivity is dominated by the massive steric bulk at the C1, C2, and C3 positions.

For researchers, the critical insight is that direct electrophilic aromatic substitution (EAS) on this specific molecule is kinetically disfavored and chemically risky. The presence of reactive benzylic bromides (-CH₂Br) and a labile tert-butyl group creates competing pathways (polymerization and ipso-substitution) that often override standard ring substitution.

Strategic Recommendation: Functionalization of the aromatic ring should almost exclusively be performed on the precursor (2-tert-butyl-m-xylene) prior to bromination of the methyl groups.

Mechanistic Analysis: Electronic vs. Steric Landscape

The Electronic Directors

To predict the substitution pattern, we must analyze the competing directing effects:

-

2-tert-Butyl Group: A strong inductive activator (+I). It directs electrophiles to the para (C5) and ortho (C1, C3) positions. However, C1 and C3 are occupied.

-

1,3-Bis(bromomethyl) Groups: Alkyl halides are generally weakly deactivating (-I) but ortho/para directing. However, due to the methylene spacer, they exert a weaker deactivating effect than direct halogens.

-

Net Electronic Vector: The tert-butyl group at C2 is the strongest activator. It strongly directs electron density to C5 .

The Steric "Gear Effect"

The spatial arrangement of substituents creates a "locked" conformation:

-

The bulky tert-butyl group forces the adjacent bromomethyl groups to rotate out of plane to minimize steric clash (the "Gear Effect").

-

C4 and C6 Positions: These are electronically activated by the bromomethyl groups (ortho) but are sterically compressed between the bromomethyls and the C5 hydrogen.

-

C5 Position: This is the only sterically accessible site. It is para to the tert-butyl group and meta to the bromomethyls.

The Ipso-Substitution Trap

A critical failure mode in crowded aromatics is ipso-substitution (specifically ipso-de-tert-butylation). Under strong Lewis acid conditions (required for EAS), the tert-butyl group can be cleaved as a stable carbocation, relieved of steric strain.

-

Risk Factor:[1][2] High. Attempting to nitrate or brominate the title compound directly often leads to loss of the tert-butyl group or degradation of the bromomethyl side chains.

Strategic Pathways for Functionalization

The following Graphviz diagram illustrates the logical flow for synthesizing derivatives of this scaffold.

Caption: Strategic workflow comparing direct EAS (high failure risk) vs. pre-functionalization (high yield).

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

This protocol describes the generation of the title compound from its hydrocarbon precursor.

Reagents:

-

2-tert-Butyl-m-xylene (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.1 eq)

-

Benzoyl Peroxide or AIBN (Catalytic, 0.05 eq)

-

Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) [Greener Alternative]

Methodology:

-

Dissolution: Dissolve 2-tert-butyl-m-xylene in anhydrous solvent (0.1 M concentration).

-

Activation: Add NBS and the radical initiator.

-

Reflux: Heat the mixture to reflux (80°C) under an inert atmosphere (Nitrogen/Argon). Irradiate with a tungsten lamp if initiation is slow.

-

Monitoring: Monitor via TLC or GC-MS. The reaction proceeds stepwise: Monobromide

Dibromide. Stop when the dibromide peak maximizes to avoid tribromination. -

Workup: Cool to 0°C to precipitate succinimide. Filter. Wash filtrate with water and brine.[3] Dry over MgSO₄.[4][5]

-

Purification: Recrystallize from hexane/ethanol.

-

Note: The tert-butyl group survives these radical conditions, unlike Lewis acid conditions.

-

Protocol B: C5-Functionalization (The "Pre-Functionalization" Route)

If a 5-substituted derivative (e.g., 5-nitro or 5-bromo) is required, perform this step before Protocol A.

Reaction: Nitration of 2-tert-butyl-m-xylene. Mechanism: The bulky t-Bu group at C2 blocks ortho attack.[6] The methyls at C1/C3 block the other ortho sites. C5 is the only accessible position (Para to t-Bu).

-

Cooling: Cool 2-tert-butyl-m-xylene to 0°C in acetic anhydride.

-

Addition: Dropwise add fuming HNO₃ / H₂SO₄ mixture at <10°C.

-

Stirring: Stir at 0°C for 1 hour.

-

Quench: Pour onto ice water. The solid precipitate is predominantly 5-nitro-2-tert-butyl-m-xylene .

-

Proceed: Subject this product to Protocol A (Radical Bromination) to obtain 5-nitro-1,3-bis(bromomethyl)-2-tert-butylbenzene .

Reactivity as an Electrophile (Side-Chain Substitution)

While ring substitution is difficult, the bromomethyl groups are highly reactive toward nucleophiles. This is the primary utility of the molecule in drug development (e.g., macrocyclization).

| Nucleophile Type | Reaction Conditions | Product Class | Application |

| Dithiols (e.g., 1,2-ethanedithiol) | NaH, DMF, High Dilution | Thiacyclophanes | Host-guest chemistry |

| Diamines | K₂CO₃, MeCN, Reflux | Azacyclophanes | Ionophores |

| Phenols | K₂CO₃, Acetone | Ether-linked macrocycles | Calixarene analogs |

Key Constraint: When using this molecule as an electrophile, avoid strong Lewis acids (AlCl₃, FeCl₃) which might trigger the Friedel-Crafts alkylation of the solvent or ipso-loss of the tert-butyl group. Use basic conditions (SN2) whenever possible.

References

- Steric Effects in EAS:Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley. (Explains the ortho-blocking effect of t-butyl groups).

-

Synthesis of Crowded Benzenes: Tashiro, M. "The synthesis of crowded benzenes and their application to the preparation of macrocyclic compounds." Synthesis, 1979(12), 921-936.

-

Ipso-Substitution Risks: Perrin, C. L., & Skinner, G. A. "Ipso substitution in electrophilic aromatic substitution." Journal of the American Chemical Society, 93(14), 3389-3394.

- Macrocycle Synthesis:Vögtle, F. "Cyclophane Chemistry." Wiley-VCH. (Details the use of bis(bromomethyl)

-

Radical Bromination Protocols: Djerassi, C. "Brominations with N-Bromosuccinimide."[3][5] Chemical Reviews, 43(2), 271-317.

Sources

The Role of the tert-Butyl Group in Modulating the Reactivity of 1,3-Bis(bromomethyl)benzene: A Technical Guide

Abstract

1,3-Bis(bromomethyl)benzene is a valuable bifunctional electrophile used in the synthesis of complex molecular architectures, including macrocycles and polymers. The reactivity of its two benzylic bromide groups can be finely tuned by introducing substituents onto the aromatic ring. This technical guide provides an in-depth analysis of the profound influence a tert-butyl group exerts when incorporated into the 1,3-bis(bromomethyl)benzene scaffold. We will explore how the unique electronic and steric properties of the tert-butyl group mechanistically steer the reactivity of the bromomethyl groups, creating a predictable bias between unimolecular (S_N1) and bimolecular (S_N2) nucleophilic substitution pathways. This understanding is critical for researchers in medicinal chemistry and materials science for designing rational synthetic routes and controlling reaction outcomes.

Introduction: A Tale of Two Effects

1,3-Bis(bromomethyl)benzene, also known as α,α'-dibromo-m-xylene, possesses two primary benzylic bromide functional groups.[1][2][3][4][5] Benzylic halides are unique in that they can undergo nucleophilic substitution via both S_N1 and S_N2 mechanisms, as the primary carbon favors S_N2 while the potential for a resonance-stabilized carbocation allows for an S_N1 pathway.[1][6][7][8] The choice between these pathways is dictated by reaction conditions (solvent, nucleophile strength) and, crucially, by the electronic nature of the aromatic ring.

The introduction of a substituent, such as a tert-butyl group, fundamentally alters the electronic landscape and steric environment of the molecule. The tert-butyl group is renowned for two principal, and often opposing, characteristics:

-

Potent Steric Hindrance: With its three methyl groups projecting from a central quaternary carbon, the tert-butyl group is one of the most sterically demanding substituents in organic chemistry.[9][10] This bulk can physically obstruct access to nearby reaction centers.

-

Electron-Donating Nature: Through a combination of the inductive effect and hyperconjugation, the tert-butyl group donates electron density to the aromatic ring.[9][11] This electronic effect has significant implications for the stability of charged intermediates.

This guide will dissect how these two properties dictate the reactivity of the bromomethyl groups in a substituted analogue like 1,3-bis(bromomethyl)-5-tert-butylbenzene.

Mechanistic Dichotomy: S_N1 vs. S_N2 Pathways

To appreciate the role of the tert-butyl group, we must first understand the two competing substitution mechanisms at the benzylic position.

-